(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid
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Overview
Description
(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid is a chiral compound with a complex structure that includes a benzo[d][1,3]dioxole moiety and a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the tert-butoxycarbonyl-protected amino group.
Formation of the Propanoic Acid Moiety: This can be achieved through various synthetic routes, including the use of Grignard reagents or other carboxylation methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing flow microreactor systems for increased efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butoxycarbonyl-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the tert-butoxycarbonyl-protected amino group can be deprotected under physiological conditions to reveal the active amino group, which can then participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
®-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid: The enantiomer of the compound, with similar but distinct properties.
3-(Benzo[d][1,3]dioxol-5-yl)-2-aminopropanoic acid: Lacks the tert-butoxycarbonyl protection, leading to different reactivity and applications.
3-(Benzo[d][1,3]dioxol-5-yl)propanoic acid: Lacks the amino group, resulting in different chemical behavior.
Uniqueness
(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid is unique due to its chiral nature and the presence of both the benzo[d][1,3]dioxole moiety and the tert-butoxycarbonyl-protected amino group.
Properties
Molecular Formula |
C16H21NO6 |
---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
(2S)-2-(1,3-benzodioxol-5-ylmethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(20)17-8-11(14(18)19)6-10-4-5-12-13(7-10)22-9-21-12/h4-5,7,11H,6,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChI Key |
BXZJGLTXKPPWMW-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC2=C(C=C1)OCO2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC2=C(C=C1)OCO2)C(=O)O |
Origin of Product |
United States |
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